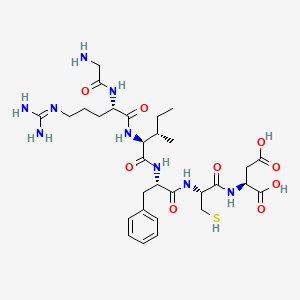

L-Aspartic acid, glycyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-cysteinyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Aspartic acid, glycyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound composed of several amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, glycyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

L-Aspartic acid, glycyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Carbodiimides or uronium salts are used for activating carboxyl groups for peptide bond formation.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Aspartic acid, glycyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-cysteinyl- has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Potential therapeutic applications in targeting specific proteins or pathways.

Industry: Utilized in the development of biomaterials and functionalized surfaces.

Wirkmechanismus

The mechanism of action of L-Aspartic acid, glycyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets, such as integrins and other cell surface receptors. The peptide can bind to these receptors, triggering downstream signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-arginyl-glycyl-L-aspartic acid: Known for its role in cell adhesion and signaling.

L-aspartic acid, N-glycyl-: Used in studies of amino acid metabolism and neurotransmission.

Uniqueness

L-Aspartic acid, glycyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-cysteinyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential applications. Its ability to form disulfide bonds through the cysteine residue adds to its versatility in biochemical research and industrial applications.

Eigenschaften

CAS-Nummer |

401894-58-4 |

|---|---|

Molekularformel |

C30H47N9O9S |

Molekulargewicht |

709.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C30H47N9O9S/c1-3-16(2)24(39-25(43)18(35-22(40)14-31)10-7-11-34-30(32)33)28(46)36-19(12-17-8-5-4-6-9-17)26(44)38-21(15-49)27(45)37-20(29(47)48)13-23(41)42/h4-6,8-9,16,18-21,24,49H,3,7,10-15,31H2,1-2H3,(H,35,40)(H,36,46)(H,37,45)(H,38,44)(H,39,43)(H,41,42)(H,47,48)(H4,32,33,34)/t16-,18-,19-,20-,21-,24-/m0/s1 |

InChI-Schlüssel |

BPVULGCAPAOADG-XFWAVSDGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)

![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)